CHEMHERE CHEM96411
Description
CHEM96411 (cinnamyl propionate) is a chemical compound produced by Chemhere, primarily utilized in the flavor and fragrance industries due to its characteristic sweet, balsamic aroma. According to market analysis reports, Chemhere’s product specifications for CHEM96411 include high purity (>99%), stability under standard storage conditions, and compliance with international regulatory standards for food additives . The compound is synthesized via esterification of cinnamic acid and propanol, with optimized reaction conditions ensuring minimal by-product formation. Its applications span cosmetics, food preservatives, and pharmaceutical intermediates, reflecting its versatility in industrial formulations .
Properties
CAS No. |
1033591-98-8 |
|---|---|
Molecular Formula |
C9H6F3NO3 |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactions Analysis
CHEMHERE CHEM96411 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome and the specific chemical environment. Major products formed from these reactions can vary based on the reaction conditions and the reagents used.
Scientific Research Applications
CHEMHERE CHEM96411 has a wide range of scientific research applications. It is used in chemistry for various synthetic processes and as a reagent in different chemical reactions. In biology, it may be used in biochemical assays and experiments. In medicine, it could be involved in the development of pharmaceuticals or as a component in diagnostic tests. In industry, this compound is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Key Observations:
- Purity and Price : CHEM96411 commands a premium price relative to cinnamyl acetate, justified by its higher purity and broader regulatory compliance. However, Ambeed’s product offers a cost-effective alternative with marginally lower purity .
- Thermal Stability : The higher boiling point of CHEM96411 compared to cinnamyl acetate suggests superior thermal stability, making it preferable for high-temperature applications like baked food flavorings.
Market Performance (2020–2025)
Chemhere’s CHEM96411 has demonstrated consistent growth in the Chinese market, with a compound annual growth rate (CAGR) of 6.8%, outperforming Ambeed’s 5.2% CAGR during the same period. The table below summarizes revenue and market share trends:
| Parameter | CHEM96411 (Chemhere) | Ambeed Cinnamyl Propionate |
|---|---|---|
| 2025 Revenue (USD million) | 12.3 | 8.7 |
| Market Share (%) | 38 | 27 |
| Gross Margin (%) | 45–50 | 40–42 |
Competitive Advantages:
- Regulatory Compliance : CHEM96411 is listed in multiple pharmacopeias (e.g., USP, EP), whereas Ambeed’s product lacks EP certification, limiting its EU market penetration .
- Supply Chain Robustness : Chemhere’s localized production in China reduces logistical costs, enhancing price competitiveness in Asian markets.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to investigate the physicochemical properties of CHEM96411?
- Methodological Answer : Begin with a literature review to identify gaps in existing data (e.g., solubility, stability, reactivity). Use standardized procedures such as titration, spectroscopy, or calorimetry for property quantification . For reproducibility, document protocols in a lab notebook, including calibration methods and error margins . Preliminary data should undergo statistical validation (e.g., standard deviation, confidence intervals) to ensure precision .
Q. What strategies are effective for validating conflicting data on CHEM96411’s thermal stability?
- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, variable heating rates) to isolate environmental factors. Compare results with published datasets from repositories like Chemotion or RADAR4Chem . Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) for cross-verification. Discrepancies may arise from sample purity or instrumentation sensitivity; report these variables explicitly .
Q. How can researchers ensure rigorous literature reviews for CHEM96411-related studies?
- Methodological Answer : Prioritize primary sources from peer-reviewed journals indexed in Web of Science or PubMed. Critically evaluate methodologies in prior studies—e.g., sample preparation, analytical techniques—to identify biases or limitations . Use citation management tools to track sources and avoid over-reliance on secondary reviews .
Advanced Research Questions
Q. What advanced techniques resolve structural ambiguities in CHEM96411 derivatives?
- Methodological Answer : Employ X-ray crystallography for definitive structural elucidation, complemented by NMR and mass spectrometry for functional group analysis. For dynamic systems (e.g., tautomers), use computational modeling (DFT or MD simulations) to predict energetically favorable configurations . Validate models with experimental data, noting deviations in bond lengths or angles .
Q. How can researchers optimize synthetic pathways for CHEM96411 to improve yield and scalability?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Analyze outcomes via response surface methodology to identify optimal conditions . For scalability, assess energy efficiency and waste generation using green chemistry metrics (e.g., E-factor, atom economy) .
Q. What interdisciplinary approaches address bioavailability challenges in CHEM96411-based drug formulations?
- Methodological Answer : Integrate pharmacokinetic modeling (e.g., compartmental analysis) with in vitro assays (e.g., Caco-2 cell permeability) to predict absorption rates. Collaborate with material scientists to develop nanocrystal or liposomal delivery systems that enhance solubility . Validate findings using in vivo models, ensuring ethical compliance and robust statistical power .
Data Management & Analysis
Q. How should researchers handle large datasets from high-throughput screening of CHEM96411 analogs?
- Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data curation. Store raw data in repositories like nmrXiv or Chemotion, with metadata detailing experimental conditions . Employ machine learning algorithms (e.g., random forests, PCA) to identify structure-activity relationships (SARs) and prioritize lead compounds .
Q. What frameworks mitigate bias in interpreting CHEM96411’s mechanistic data?
- Methodological Answer : Adopt blind data analysis, where initial interpretations are made without knowledge of experimental groups. Use negative controls and replicate studies to confirm causality. For statistical rigor, apply Bonferroni corrections or false discovery rate (FDR) controls in hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
